molecular formula C10H7ClOS B2426980 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde CAS No. 1820647-73-1

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde

Cat. No. B2426980
CAS RN: 1820647-73-1
M. Wt: 210.68
InChI Key: DORBCKQBLMFKQN-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H7ClOS . It is used as an intermediate in the preparation of imidazole antifungal agents .


Molecular Structure Analysis

The molecular structure of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde can be represented by the InChI code: 1S/C10H7ClOS/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 . This indicates that the compound contains a benzothiophene ring with a chlorine atom at the 7th position, a methyl group at the 3rd position, and a carbaldehyde group at the 2nd position .


Physical And Chemical Properties Analysis

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is a powder with a molecular weight of 210.68 g/mol . It should be stored at 4 degrees Celsius for optimal stability .

Scientific Research Applications

Synthesis and Characterization

  • Researchers Horiguchi et al. (2004) reported the synthesis of heteroaromatic analogues of 1-methyl-1,2,3,4-tetrahydroisoquinoline using 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde, showcasing its utility in creating biologically interesting nitrogen heterocycles (Horiguchi et al., 2004).
  • Bertha et al. (1998) described acid-catalyzed ring closures and transformations of some 3-aryloxy-4-oxoazetidine-2-carbaldehydes, indicating the compound's relevance in complex chemical synthesis (Bertha et al., 1998).

Reactions and Stability

  • Chapman et al. (1971) explored the substitution reactions of Thieno[2,3-b][1]benzothiophen and Thieno[3,2-b][1]benzothiophen, which are closely related to 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde, contributing to our understanding of its chemical behavior (Chapman et al., 1971).

Liquid Crystalline Properties

  • Jung et al. (2010) investigated benzothieno[3,2-b]benzothiophene-based soluble semiconducting molecules, highlighting the potential application of similar compounds in organic thin film transistors (Jung et al., 2010).

Antibacterial Activity

  • Behrami and Vaso (2017) reported on the antibacterial activity of coumarine derivatives synthesized from similar carbaldehydes, suggesting possible biological applications of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde (Behrami & Vaso, 2017).

Sensor Applications

  • Ganjali et al. (2005) described the use of a compound similar to 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde as an ionophore in constructing a thulium(III) selective membrane sensor, indicating potential in sensor technology (Ganjali et al., 2005).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given its use as an intermediate in the synthesis of imidazole antifungal agents , future research could explore the development of new synthetic methods and applications of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde in medicinal chemistry. Further studies could also investigate its potential biological activities and mechanisms of action.

properties

IUPAC Name

7-chloro-3-methyl-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClOS/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORBCKQBLMFKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde

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